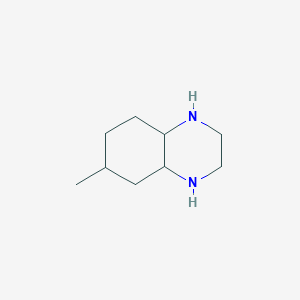![molecular formula C39H24N4O B13792696 9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole is a complex organic compound with the molecular formula C45H28N4O and a molecular weight of 640.73 g/mol This compound is characterized by its intricate structure, which includes a carbazole core, a triazine ring, and multiple phenyl groups
Preparation Methods
The synthesis of 9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole can be compared with other similar compounds, such as:
9H-Carbazole: A simpler compound with a carbazole core, used in various chemical and biological studies.
1,3,5-Triazine: A compound with a triazine ring, used in the synthesis of herbicides and other chemicals.
Dibenzofuran: A compound with a dibenzofuran core, used in the synthesis of pharmaceuticals and other organic compounds.
Properties
Molecular Formula |
C39H24N4O |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
9-[4-phenyl-6-(9-phenyldibenzofuran-3-yl)-1,3,5-triazin-2-yl]carbazole |
InChI |
InChI=1S/C39H24N4O/c1-3-12-25(13-4-1)28-18-11-21-34-36(28)31-23-22-27(24-35(31)44-34)38-40-37(26-14-5-2-6-15-26)41-39(42-38)43-32-19-9-7-16-29(32)30-17-8-10-20-33(30)43/h1-24H |
InChI Key |
YYPONTOPGKFJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)OC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


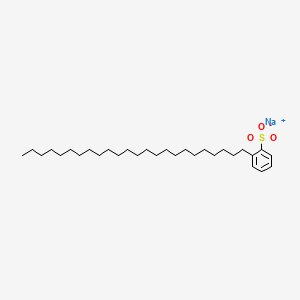
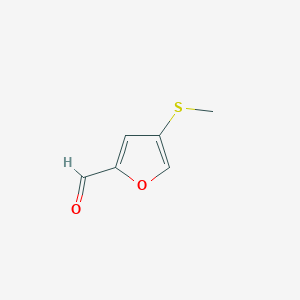
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
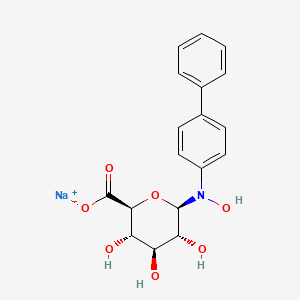
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
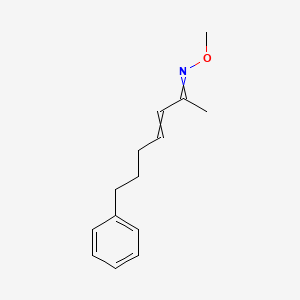
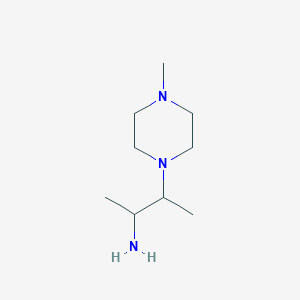
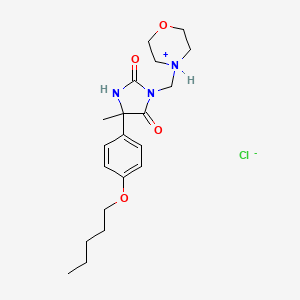
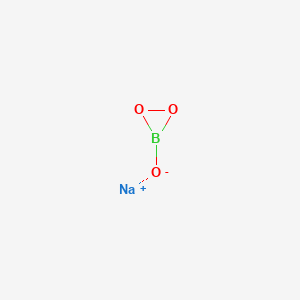
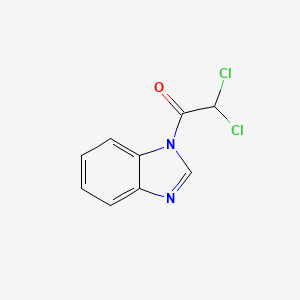
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
